Ac-Phe-Arg-Trp-NH2
Overview
Description
Ac-Phe-Arg-Trp-NH2 is a tetrapeptide composed of acetylated phenylalanine, arginine, tryptophan, and an amidated C-terminus. This compound is part of the melanocortin system, which includes peptides that interact with melanocortin receptors involved in various physiological functions such as pigmentation, energy homeostasis, and appetite regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-Phe-Arg-Trp-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the resin-bound peptide using coupling reagents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using TFA.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput purification methods like HPLC are employed to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Ac-Phe-Arg-Trp-NH2 can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized to form kynurenine derivatives.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various amino acid derivatives and coupling reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to kynurenine, while reduction of disulfide bonds results in free thiols .
Scientific Research Applications
Ac-Phe-Arg-Trp-NH2 has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in melanocortin receptor interactions and signaling pathways.
Medicine: Potential therapeutic applications in metabolic disorders and appetite regulation.
Industry: Utilized in the development of peptide-based drugs and cosmetic products.
Mechanism of Action
Ac-Phe-Arg-Trp-NH2 exerts its effects by binding to melanocortin receptors, particularly MC3R and MC4R. Upon binding, it activates the G protein-coupled receptor pathway, leading to increased production of cyclic adenosine monophosphate (cAMP). This signaling cascade results in various physiological responses, including appetite suppression and energy homeostasis .
Comparison with Similar Compounds
Similar Compounds
Ac-His-Arg-DPhe-Tic-NH2: Another tetrapeptide with similar receptor interactions but different selectivity.
Ac-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH2: A longer peptide with broader biological functions.
Uniqueness
Ac-Phe-Arg-Trp-NH2 is unique due to its specific sequence and receptor selectivity, making it a valuable tool in studying melanocortin receptor functions and developing targeted therapies .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N8O4/c1-17(37)34-24(14-18-8-3-2-4-9-18)27(40)35-22(12-7-13-32-28(30)31)26(39)36-23(25(29)38)15-19-16-33-21-11-6-5-10-20(19)21/h2-6,8-11,16,22-24,33H,7,12-15H2,1H3,(H2,29,38)(H,34,37)(H,35,40)(H,36,39)(H4,30,31,32)/t22-,23-,24-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUCUFURZWPZEOH-HJOGWXRNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N8O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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